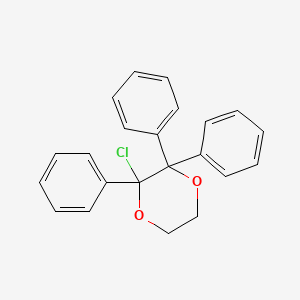
2-(Thiophen-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring attached to a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic acids or boronates. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where thiophene-2-boronic acid reacts with a suitable halogenated dioxaborolane under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiophene derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for specific receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: Shares the thiophene ring but lacks the dioxaborolane moiety.
2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde functional group instead of a dioxaborolane.
Uniqueness
The presence of the boron atom allows for unique interactions and reactions not possible with other thiophene derivatives .
Propiedades
Número CAS |
718641-98-6 |
|---|---|
Fórmula molecular |
C6H7BO2S |
Peso molecular |
154.00 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
Clave InChI |
UPVHCQNTBYLELB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


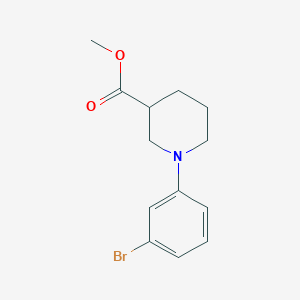
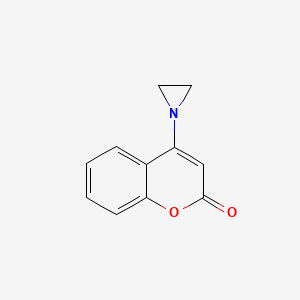

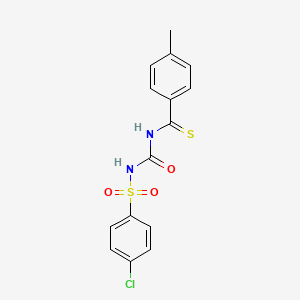
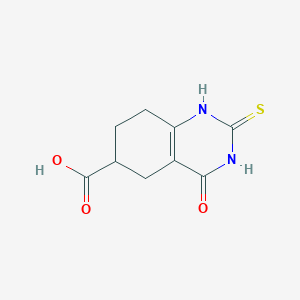
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
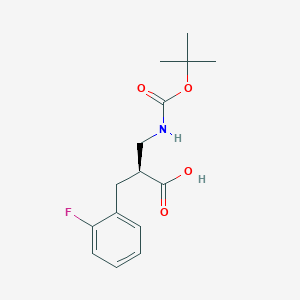
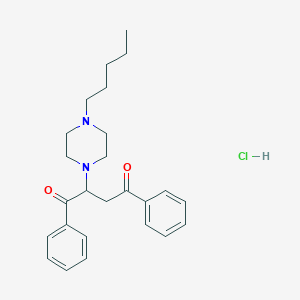

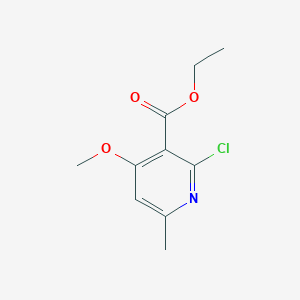
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
